

In Vitro Kinase Inhibitory Profile of Lenvatinib Mesylate: A Technical Guide

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Compound of Interest		
Compound Name:	Lenvatinib Mesylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of **Lenvatinib Mesylate**, a multi-targeted tyrosine kinase inhibitor. The information is compiled to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets multiple signaling pathways implicated in tumorigenesis and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFR α), as well as the KIT and RET proto-oncogenes.[1][2] By simultaneously blocking these pathways, Lenvatinib exerts significant antitumor and antiangiogenic effects.[3] This guide details the in vitro kinase inhibitory activity of Lenvatinib, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Kinase Inhibitory Profile of Lenvatinib

The in vitro potency of Lenvatinib has been extensively evaluated against a panel of purified kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which represent the concentration of the



drug required to inhibit 50% of the kinase activity or the binding affinity of the inhibitor to the kinase, respectively.

Table 1: In Vitro Inhibitory Activity (IC50) of Lenvatinib

Against Key Tyrosine Kinases

Kinase Target	IC50 (nM)
VEGFR1/FLT1	22
VEGFR2/KDR	4.0
VEGFR3/FLT4	5.2
FGFR1	46
PDGFRα	51
PDGFRβ	39
KIT	100

Data compiled from cell-free assays.[4]

Table 2: In Vitro Inhibitor Constant (Ki) of Lenvatinib

Against Key Tyrosine Kinases

Kinase Target	Ki (nM)
VEGFR1	1.3
VEGFR2	0.74
VEGFR3	0.71
FGFR1	22
FGFR2	8.2
FGFR3	15
RET	1.5
KIT	11

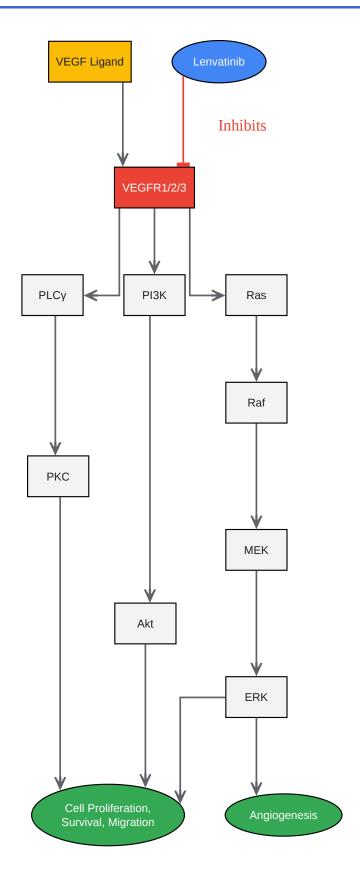


Data from biochemical kinase assays.[5]

Key Signaling Pathways Targeted by Lenvatinib

Lenvatinib's therapeutic efficacy stems from its ability to concurrently inhibit multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the primary pathways targeted by Lenvatinib.

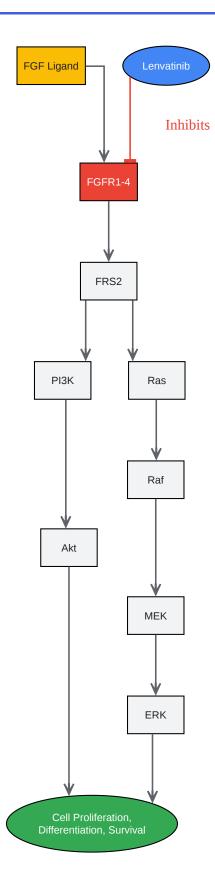




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Caption: Lenvatinib inhibits the VEGFR signaling pathway.









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